molecular formula C9H16N2 B12956365 1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine

Cat. No.: B12956365
M. Wt: 152.24 g/mol
InChI Key: GCLBAJIRYQWAFL-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an isopropyl group at the 5-position of the pyrrole ring and a methylmethanamine group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the pyrrole ring reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylmethanamine Group: The final step involves the reaction of the isopropyl-substituted pyrrole with methylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylmethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the methylmethanamine group.

    1-(5-Isopropyl-1H-pyrrol-2-yl)-N-ethylmethanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(5-Isopropyl-1H-pyrrol-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

N-methyl-1-(5-propan-2-yl-1H-pyrrol-2-yl)methanamine

InChI

InChI=1S/C9H16N2/c1-7(2)9-5-4-8(11-9)6-10-3/h4-5,7,10-11H,6H2,1-3H3

InChI Key

GCLBAJIRYQWAFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(N1)CNC

Origin of Product

United States

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